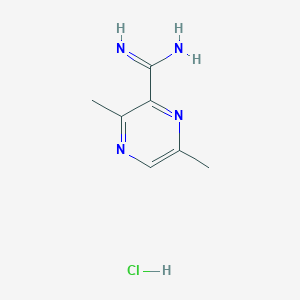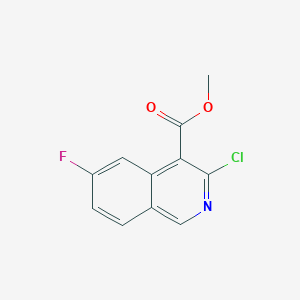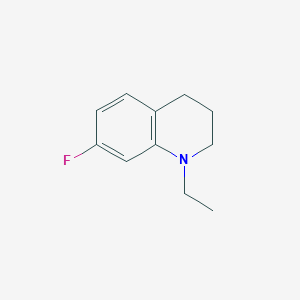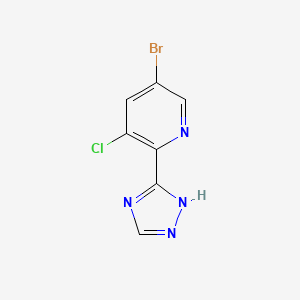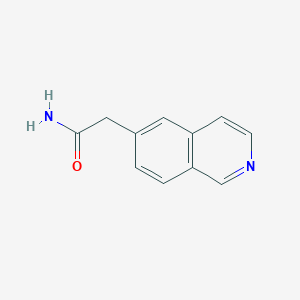
2-(Isoquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isoquinolin-6-yl)acetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the acetamide derivative .
Another method involves the use of isoquinoline-6-carboxylic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isoquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Isoquinolin-6-yl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Isoquinolin-6-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other isoquinoline derivatives. These interactions may involve binding to enzymes, receptors, or DNA, leading to modulation of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(isoquinolin-6-yl)acetamide: A chlorinated derivative with similar chemical properties.
Quinoline-2-carboxamide: Another isoquinoline derivative with comparable biological activities.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the isoquinoline structure, exhibiting unique pharmacological properties.
Uniqueness
2-(Isoquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-10-7-13-4-3-9(10)5-8/h1-5,7H,6H2,(H2,12,14) |
InChI-Schlüssel |
WHSNDHMVOZDWQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C=C1CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


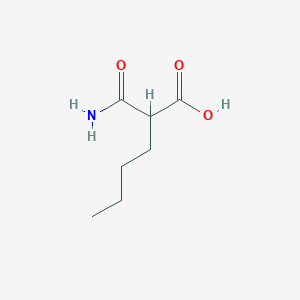
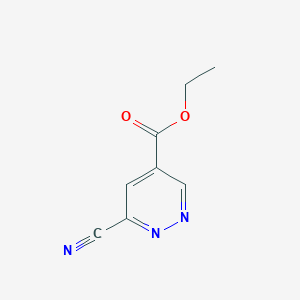
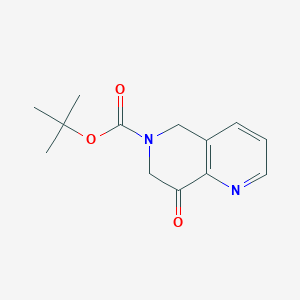
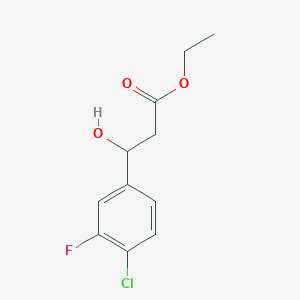
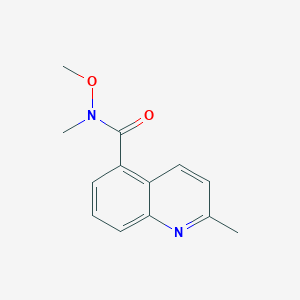
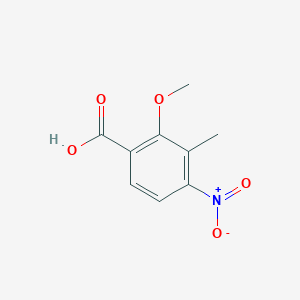
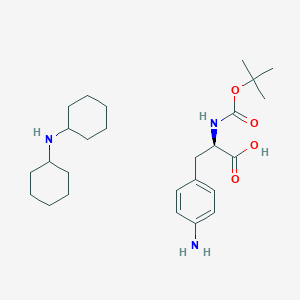
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)


